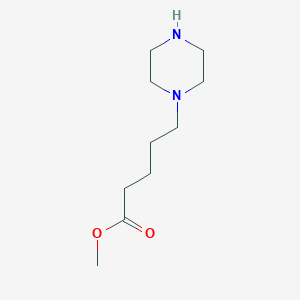

Methyl 5-(piperazin-1-YL)pentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62522-30-9 |

|---|---|

Molecular Formula |

C10H20N2O2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

methyl 5-piperazin-1-ylpentanoate |

InChI |

InChI=1S/C10H20N2O2/c1-14-10(13)4-2-3-7-12-8-5-11-6-9-12/h11H,2-9H2,1H3 |

InChI Key |

WAYDSYRQCUKMDS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCN1CCNCC1 |

Origin of Product |

United States |

Structural Framework and Heterocyclic Significance

The structure of Methyl 5-(piperazin-1-yl)pentanoate is characterized by the presence of a piperazine (B1678402) moiety, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. nih.goveurekaselect.com This ring is attached to a five-carbon ester chain, specifically a methyl ester of pentanoic acid. larodan.comwikipedia.org The systematic name of the compound clearly indicates this structure: the "piperazin-1-yl" group is substituted on the fifth carbon of the methyl pentanoate backbone.

The piperazine ring is of considerable significance in the realm of heterocyclic chemistry and drug discovery. It is often referred to as a "privileged scaffold" because of its prevalence in a wide array of biologically active compounds. nih.gov The presence of two nitrogen atoms allows for various chemical modifications, making it a versatile building block for creating libraries of new compounds. The heterocyclic nature of the piperazine ring imparts specific physicochemical properties to the molecules that contain it, influencing factors such as solubility, lipophilicity, and the ability to form hydrogen bonds. These properties are crucial for a compound's pharmacokinetic and pharmacodynamic profile.

Academic Importance and Research Trajectories

Established Synthetic Pathways for this compound

The most common and established route for the synthesis of this compound involves a two-step process: the formation of a methyl ester from a suitable pentanoic acid derivative, followed by the introduction of the piperazine ring.

Ester Formation from Pentanoic Acid and Methanol (B129727)

The initial step in the synthesis is the esterification of a pentanoic acid derivative, typically a 5-halopentanoic acid, with methanol to form the corresponding methyl ester. The Fischer-Speier esterification is a widely employed method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is typically used. masterorganicchemistry.com

Alternatively, solid acid catalysts, such as cation exchange resins like Amberlyst 15, can be utilized. core.ac.uk These heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture and reduced corrosiveness compared to mineral acids. core.ac.uk For instance, the esterification of pentanoic acid with methanol using Amberlyst 15 has been shown to achieve high conversion rates. core.ac.uk

A typical reaction would involve refluxing 5-bromopentanoic acid with a significant molar excess of methanol and a catalytic amount of sulfuric acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess methanol is removed under reduced pressure, and the crude methyl 5-bromopentanoate is purified, often by distillation.

Piperazine Addition Reactions

The second step involves the nucleophilic substitution of the halogen atom in the newly formed methyl 5-halopentanoate with piperazine. Piperazine is a symmetrical diamine, and a key challenge in this step is to achieve mono-N-alkylation, avoiding the formation of the undesired 1,4-disubstituted by-product. researchgate.net

Several strategies can be employed to favor mono-alkylation. A common approach is to use a large excess of piperazine relative to the alkylating agent (methyl 5-halopentanoate). nih.gov This statistical approach increases the probability of the electrophile reacting with an unreacted piperazine molecule rather than the already mono-alkylated product. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724), and may be heated to facilitate the reaction. google.com

Another effective method involves the use of a mono-protected piperazine derivative, such as N-Boc-piperazine (tert-butoxycarbonyl-piperazine). researchgate.netresearchgate.net The Boc protecting group deactivates one of the nitrogen atoms, allowing for selective alkylation on the unprotected nitrogen. The Boc group can then be removed under acidic conditions to yield the desired mono-substituted product. researchgate.net

The reaction of methyl 5-bromopentanoate with an excess of piperazine would typically be performed in a polar aprotic solvent like acetonitrile or a protic solvent like ethanol at reflux temperature. After the reaction is complete, the excess piperazine is removed, and the product is isolated and purified, often through column chromatography or distillation.

| Reaction Step | Reactants | Typical Conditions | Key Considerations |

| Esterification | 5-Halopentanoic Acid, Methanol | Acid catalyst (e.g., H₂SO₄), Reflux | Use of excess methanol to drive equilibrium. |

| Piperazine Addition | Methyl 5-Halopentanoate, Piperazine | Large excess of piperazine, Solvent (e.g., Ethanol, Acetonitrile), Heat | Control of mono- vs. di-alkylation. |

Overall Process Efficiency and Yield Optimization

For the esterification, factors such as the choice and concentration of the acid catalyst, reaction temperature, and reaction time can be adjusted. The use of a Dean-Stark apparatus to remove the water formed during the reaction can also shift the equilibrium towards the ester product. masterorganicchemistry.com

Advanced Synthetic Strategies for this compound and its Derivatives

Beyond the established pathways, advanced synthetic strategies can be employed to enhance the efficiency, selectivity, and structural diversity of this compound and its analogs.

Regioselective and Chemoselective Syntheses

For the synthesis of derivatives of this compound where the piperazine ring is unsymmetrically substituted, regioselective synthesis becomes critical. If a substituted piperazine is used as the starting material, the two nitrogen atoms may have different reactivities. For instance, in 1-arylpiperazines, the nitrogen attached to the aromatic ring is less nucleophilic than the other nitrogen, allowing for regioselective alkylation at the more basic nitrogen.

Chemoselectivity is also a key consideration, particularly when dealing with more complex starting materials or intermediates that may contain other reactive functional groups. For example, if the pentanoate chain contained other electrophilic sites, reaction conditions would need to be carefully chosen to ensure that the piperazine selectively attacks the desired position. The use of protecting groups for other functionalities might be necessary to achieve the desired chemoselectivity.

Enantioselective Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound, where a stereocenter is present on the pentanoate backbone or on a substituent on the piperazine ring, requires enantioselective synthetic methods.

One approach involves the use of a chiral starting material, such as an enantiomerically pure 5-substituted pentanoic acid. The subsequent esterification and piperazine addition would then proceed while retaining the stereochemical integrity of the chiral center.

Polymer-Assisted Solution-Phase (PASP) and Library Synthesis Techniques

Polymer-Assisted Solution-Phase (PASP) synthesis has emerged as a powerful technique for the efficient generation of chemical libraries, offering advantages in purification and automation. nih.gov This methodology is particularly well-suited for creating diverse sets of substituted piperazines. For instance, libraries of N-arylpiperazines have been successfully prepared in a parallel fashion utilizing polymer-assisted sequestration and purification. researchgate.net This approach often involves palladium-catalyzed cross-coupling or nucleophilic aromatic displacement chemistries to introduce various aryl groups onto the piperazine nitrogen. researchgate.net

Similarly, the parallel synthesis of piperazine-tethered thiazole (B1198619) compounds has been demonstrated using solid-phase techniques, such as the "tea-bag" methodology. mdpi.com In this strategy, a resin-bound starting material is taken through a series of reactions, including the displacement of a chloro group with piperazine, to build a library of diverse molecules. mdpi.com These methods allow for the rapid creation of numerous analogs for screening purposes, where the core structure, analogous to this compound, can be systematically modified. The multigram quantities achievable with these methods are essential for producing compound libraries for biological screening and further derivatization. researchgate.net

Table 1: Library Synthesis Techniques for Piperazine Derivatives

| Technique | Description | Key Features | Application Example |

|---|---|---|---|

| Polymer-Assisted Solution-Phase (PASP) Synthesis | Uses soluble polymers as supports for reactants or reagents, with purification achieved by precipitation. | - Faster reaction kinetics than solid-phase.- Homogeneous reaction conditions.- Simplified purification. nih.gov | Parallel synthesis of N-arylpiperazines. researchgate.net |

| Solid-Phase Parallel Synthesis ("Tea-Bag" Method) | Involves sealing resin beads in porous polypropylene (B1209903) bags, which are then subjected to a series of common reaction and washing steps. | - High throughput.- Efficient for creating large, diverse libraries.- Avoids cross-contamination. mdpi.com | Synthesis of a library of piperazine-tethered thiazole compounds. mdpi.com |

Catalytic Methodologies in Complex Derivatization

Catalytic methods are indispensable for the intricate derivatization of the piperazine core, enabling modifications that are otherwise challenging. The functionalization of the C-H bonds of the piperazine ring is a significant area of advancement, as traditional diversity is often limited to substitutions at the nitrogen atoms. researchgate.netresearchgate.net

Photoredox catalysis has become a key strategy for C–H functionalization. For example, iridium-based photocatalysts can mediate the C–H arylation of N-Boc protected piperazines with electron-deficient arenes. mdpi.comencyclopedia.pub This process involves the generation of an α-amino radical which then couples with an arene radical anion. encyclopedia.pub Similar photoredox strategies have been developed for C–H vinylation and heteroarylation. researchgate.net Beyond photoredox methods, direct diastereoselective α-C–H lithiation of N-Boc piperazines offers another route to carbon-substituted derivatives. mdpi.com

These catalytic approaches provide powerful tools for creating complex piperazine derivatives with defined substitution patterns, expanding their utility in medicinal chemistry research. mdpi.comnsf.gov

Table 2: Catalytic Derivatization of the Piperazine Ring

| Reaction Type | Catalyst System | Description |

|---|---|---|

| Photoredox C-H Arylation | Ir(ppy)₃ | Direct coupling of N-Boc piperazines with aryl compounds like 1,4-dicyanobenzene via a single-electron transfer mechanism. mdpi.comencyclopedia.pub |

| Photoredox C-H Vinylation | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Reaction of N-aryl piperazines with vinyl sulfones, proceeding through an alternative mechanism that does not rely on a radical anion pathway. researchgate.net |

| Organic Photoredox C-H Alkylation | Acridinium salts | Coupling of N,N-bis-Boc-piperazine with α,β-unsaturated carbonyl compounds, allowing for chemoselective mono-alkylation. mdpi.com |

| Palladium-Catalyzed Decarboxylative Cyclization | Pd₂(dba)₃ / DPEphos | A method for synthesizing highly substituted piperazines from propargyl carbonates and bis-nitrogen nucleophiles. |

Fundamental Chemical Reactivity and Mechanisms

The chemical behavior of this compound is dictated by its constituent functional groups: the piperazine ring, the ester, and the aliphatic chain. Understanding the reactivity of these groups is essential for predicting its stability, metabolic fate, and potential for further chemical modification.

Hydrolytic Cleavage Pathways

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base. masterorganicchemistry.com

Under acidic conditions, the reaction is reversible and typically requires heating with a dilute mineral acid like hydrochloric acid in an excess of water to drive the equilibrium towards the products: 5-(piperazin-1-yl)pentanoic acid and methanol. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. ic.ac.uk

Base-catalyzed hydrolysis, also known as saponification, is generally irreversible and more commonly used. masterorganicchemistry.com The ester is heated with an alkali solution, such as sodium hydroxide (B78521). The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the methoxide (B1231860) ion and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. masterorganicchemistry.com Because the piperazine moiety is itself basic, the hydrolysis of piperazine esters can sometimes proceed simply by heating in an aqueous solution without the need for additional strong base. google.com

Transesterification Reactivity

Transesterification is the process of exchanging the alcohol portion of an ester with another alcohol. researchgate.net For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester, Ethyl 5-(piperazin-1-yl)pentanoate, and methanol. This reaction is typically catalyzed by either an acid or a base. researchgate.net

Acid catalysts protonate the carbonyl group, making it more electrophilic, while base catalysts deprotonate the incoming alcohol, making it more nucleophilic. researchgate.net Specialized catalysts, such as tetranuclear zinc clusters, have been developed for the transesterification of amino acid esters under very mild conditions, which would be suitable for a substrate like this compound, preserving other functional groups. Small molecules designed to mimic the active site of hydrolase enzymes have also been shown to promote the transesterification of non-activated esters under neutral conditions. nih.gov

Carbonyl Group Reduction Pathways

The ester group of this compound can be reduced to a primary alcohol, yielding 5-(piperazin-1-yl)pentan-1-ol. This transformation requires a strong reducing agent, as weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. commonorganicchemistry.com

The reagent of choice for this reduction is typically Lithium Aluminum Hydride (LiAlH₄ or LAH). commonorganicchemistry.combyjus.com LiAlH₄ is a powerful nucleophilic reducing agent that readily reduces esters to primary alcohols. masterorganicchemistry.com The reaction is usually carried out in an anhydrous, non-protic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the ester. This is followed by the elimination of the methoxide group to form an intermediate aldehyde, which is then immediately reduced by another equivalent of hydride to the corresponding alcohol. masterorganicchemistry.com A subsequent aqueous workup is required to protonate the resulting alkoxide and decompose any excess LAH. byjus.com

Table 3: Common Reducing Agents for Ester to Alcohol Transformation

| Reagent | Formula | Reactivity | Solvents | Notes |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Very strong; reduces esters, carboxylic acids, amides, nitriles. byjus.com | Diethyl ether, THF | Must be used in anhydrous conditions; requires careful workup. byjus.com |

| Diisobutylaluminum Hydride | DIBAL-H | Strong; can be more selective than LiAlH₄. | Ethers, Hydrocarbons (DCM, Toluene) | Offers better solubility in various solvents. commonorganicchemistry.com |

| Lithium Borohydride | LiBH₄ | Less reactive than LiAlH₄, but stronger than NaBH₄. | THF | Good solubility in THF. commonorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Weak; generally does not reduce esters. | Methanol, Ethanol | Safer and easier to handle than LiAlH₄. commonorganicchemistry.com |

Substitution Reactions of Ring Systems and Side Chains

The piperazine ring of this compound contains a secondary amine (NH group) that is a prime site for substitution reactions, most commonly N-alkylation and N-arylation. These reactions are fundamental for diversifying the structure and modulating its physicochemical and pharmacological properties.

N-Alkylation: This involves introducing an alkyl group onto the nitrogen atom. Common methods include nucleophilic substitution with alkyl halides (e.g., alkyl bromides or chlorides) or reductive amination. mdpi.comnih.gov For direct alkylation with a halide, a base is typically required to deprotonate the piperazine nitrogen, though an excess of the piperazine itself can sometimes serve as the base. google.com To improve yields and avoid harsh conditions, iodide salts can be added to promote halogen exchange. mdpi.com A simple and effective procedure involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group to yield the N-monoalkylated product. researchgate.net

N-Arylation: This reaction attaches an aryl or heteroaryl group to the piperazine nitrogen. The most prevalent methods are transition-metal-catalyzed cross-coupling reactions. nih.gov The Buchwald-Hartwig amination, which uses a palladium catalyst, is a powerful and widely used method for this transformation. nih.gov Copper-catalyzed reactions, such as the Ullmann-Goldberg reaction, are also effective. nih.gov In cases where the aryl group is sufficiently electron-deficient (e.g., some heteroaromatic systems), a direct nucleophilic aromatic substitution (SNAr) can occur without the need for a metal catalyst. nih.gov

Mechanistic Investigations of Synthetic Transformations

While specific, in-depth mechanistic studies exclusively focused on the synthesis of this compound are not extensively documented in publicly available literature, the reaction mechanism can be reliably inferred from well-established principles of organic chemistry. The most probable synthetic route involves the nucleophilic substitution reaction between piperazine and a derivative of pentanoic acid, such as a methyl 5-halopentanoate.

The reaction is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this proposed pathway, the secondary amine group of the piperazine ring acts as the nucleophile. It attacks the electrophilic carbon atom bonded to the halogen in the methyl 5-halopentanoate. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond.

A base is typically employed in this reaction to neutralize the hydrogen halide formed as a byproduct, thereby preventing the protonation of the piperazine and driving the reaction to completion. The choice of solvent can also influence the reaction rate, with polar aprotic solvents generally favoring SN2 reactions.

| Reactant 1 | Reactant 2 | Proposed Mechanism | Key Intermediates/Transition States |

| Piperazine | Methyl 5-bromopentanoate | Bimolecular Nucleophilic Substitution (SN2) | A transition state where the N-C bond is forming and the C-Br bond is breaking simultaneously. |

| Piperazine | Methyl 5-chloropentanoate | Bimolecular Nucleophilic Substitution (SN2) | A transition state similar to the reaction with the bromo-ester, but potentially with a higher activation energy due to the lower leaving group ability of chloride compared to bromide. |

Derivatization and Structural Modification Strategies

Rational Design Principles for Novel Analogs

The rational design of novel analogs based on the Methyl 5-(piperazin-1-yl)pentanoate structure is guided by the inherent characteristics of the piperazine (B1678402) ring, which is widely regarded as a "privileged scaffold" in drug discovery. tandfonline.comnih.gov The design process leverages piperazine's unique combination of solubility, basicity, chemical reactivity, and conformational properties to optimize molecular characteristics. tandfonline.comnih.gov

Key principles in the design of new analogs include:

Modulation of Physicochemical Properties: The two nitrogen atoms in the piperazine ring allow for precise tuning of properties like water solubility and pKa. nih.gov Substituents on these nitrogens can be selected to enhance bioavailability and other pharmacokinetic parameters. tandfonline.commdpi.com The N1 and N4 positions offer distinct opportunities for chemical modification, allowing for the introduction of groups that can act as hydrogen bond acceptors or hydrophobic elements without necessarily creating a new stereocenter. nih.gov

Scaffold for Pharmacophore Arrangement: The piperazine moiety can serve as a central scaffold to correctly orient different pharmacophoric groups for optimal interaction with biological targets. tandfonline.commdpi.com Its defined, yet flexible, chair and boat conformations can be exploited to achieve a desired spatial arrangement of functional groups. tandfonline.com

Conformational Constraint: To reduce the inherent flexibility of the piperazine ring and lock in a bioactive conformation, it can be incorporated into more complex, rigid polycyclic structures. tandfonline.com This strategy can lead to increased potency and selectivity for the target macromolecule.

Bioisosteric Replacement: In some design strategies, the piperazine or piperidine (B6355638) ring can be evaluated as bioisosteres. For instance, in the development of certain receptor antagonists, replacing a piperidine with a piperazine moiety was identified as a critical element for achieving dual activity at different receptors. acs.org

The overarching goal is to maintain a balance between the pharmacodynamic and pharmacokinetic profiles of the newly designed molecules. nih.gov Computational tools such as molecular docking are often employed to preselect the most promising structures and predict their interactions with target proteins before synthesis. acs.orgnih.gov

Synthesis of Structurally Related Piperazine-Pentanoate Conjugates

The synthesis of conjugates that link a piperazine core to a pentanoate or a similar aliphatic chain often employs robust and modular chemical reactions. A common and effective method is reductive amination . mdpi.comnih.gov This reaction typically involves coupling a piperazine derivative with a carbonyl compound, such as an aldehyde or ketone that is part of the pentanoate precursor, in the presence of a mild reducing agent.

A representative synthetic pathway can be described as follows:

Protection: One of the nitrogen atoms of the piperazine ring is often protected with a group like tert-butoxycarbonyl (Boc) to ensure selective reaction at the other nitrogen. mdpi.comacs.org

Coupling: The unprotected secondary amine of the piperazine is reacted with a suitable pentanoate precursor containing a terminal aldehyde or ketone. For example, a reaction could be set up between N-Boc-piperazine and a derivative of glutaric acid.

Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is used to reduce the intermediate iminium ion to form the stable carbon-nitrogen bond, yielding the piperazine-pentanoate conjugate. nih.gov

Deprotection/Further Modification: The protecting group (e.g., Boc) can be removed under acidic conditions to free the second nitrogen for further derivatization, or the ester group of the pentanoate can be hydrolyzed or converted into an amide. mdpi.com

Alternative synthetic strategies include nucleophilic substitution, where a piperazine derivative displaces a leaving group (like a halide) on an alkyl chain, and amide bond formation, which could link a piperazine to a pentanoic acid derivative. mdpi.com The choice of method depends on the desired final structure and the availability of starting materials. organic-chemistry.org

Investigation of Substituent Effects on Core Scaffold

The biological activity and properties of piperazine-based compounds are highly dependent on the nature and position of substituents on the core scaffold. nih.gov Structure-activity relationship (SAR) studies systematically explore these effects to identify crucial functional groups and optimize activity.

Investigations into various classes of piperazine derivatives have revealed several key trends:

Aryl Substituents on Nitrogen: The introduction of aryl groups on a piperazine nitrogen is a common strategy. The electronic properties of substituents on this aryl ring can have a significant impact. For example, in some series of anticancer agents, the presence of electron-withdrawing groups like chloro- or fluoro- on the benzene (B151609) ring linked to the piperazine enhanced antitumor activity. nih.gov

Alkyl vs. Aryl Linkers: The linker connecting the piperazine to other parts of the molecule is also critical. In studies of coumarin-piperazine derivatives, replacing a flexible alkyl linker with more rigid linkers like ketone or oxime groups resulted in a decrease in antimicrobial activity, highlighting the importance of the linker's nature and flexibility. nih.gov

Substituents on the Piperazine Carbon Atoms: While most modifications occur at the nitrogen atoms, substitution on the carbon atoms of the piperazine ring offers another layer of structural diversity. mdpi.comnsf.gov However, approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions. mdpi.com Asymmetric disubstitution at the C-2 and C-5 positions has been explored to create potent channel blockers. ubc.ca

The following table summarizes findings from SAR studies on various piperazine-containing scaffolds, illustrating the impact of different substituents.

| Scaffold Class | Substituent Type/Position | Observed Effect on Activity | Reference |

| Chalcone-Piperazine Hybrids | Halogen atoms on the benzene ring | Compounds with fluorine substitution showed the best anti-tumor activity. | nih.gov |

| Berberine-Piperazine Conjugates | Electron-withdrawing groups (chloro-, fluoro-) on piperazine-linked benzene ring | Enhanced anti-tumor activity. | nih.gov |

| Berberine-Piperazine Conjugates | Functional group attached to the piperazine ring | Activity order: alkyl > chloro > fluoro > nitro. | nih.gov |

| Coumarin-Quinolone Conjugates | Linker between piperazine and coumarin | An ethyl linker was superior to ketone, oxime, or O-methyloxime linkers for antimicrobial activity. | nih.gov |

| N-type Calcium Channel Blockers | Benzhydryl group on N1 and alcohol-functionalized side chain | Showed the highest blocking activity. | ubc.ca |

Strategic Incorporation of Functional Groups for Enhanced Research Utility

To adapt molecules like this compound for use as research tools, specific functional groups can be strategically incorporated. These groups enable detection, visualization, or conjugation to other molecules without significantly altering the core interaction with a biological target.

Examples of such strategic modifications include:

Conjugation Handles: For applications requiring attachment to larger biomolecules like proteins or nanoparticles, thiol-reactive groups are often incorporated. Functional groups such as maleimide or pentafluorobenzenesulfonamide can be added to the scaffold. nih.gov These groups react selectively with cysteine residues on proteins, allowing for the creation of well-defined bioconjugates. This approach has been used to decorate the interior of ferritin protein cages with piperazine-based compounds for siRNA delivery. nih.gov

Radiolabeling for Imaging: For in vivo imaging techniques like Positron Emission Tomography (PET), a radionuclide must be incorporated. Design strategies for PET tracers focus on adding substituents that can be radiolabeled, most commonly with fluorine-18. acs.org The design process involves creating analogs with a suitable precursor site, such as a leaving group that can be displaced by [¹⁸F]fluoride, for the final radiosynthesis step.

Fluorescent Labeling: While not explicitly found in the provided search results for this specific compound, a common strategy involves attaching a fluorophore to the molecule. This allows for visualization in fluorescence microscopy or quantification in binding assays. The linker connecting the fluorophore to the piperazine scaffold must be carefully chosen to avoid interfering with its primary biological function.

These modifications transform a core chemical structure into a versatile probe for exploring biological systems, elucidating mechanisms of action, and validating drug targets. acs.orgnih.gov

Structure Activity Relationship Sar and Structural Biology Considerations

Elucidation of Key Structural Elements for Biological Recognition

The fundamental architecture of Methyl 5-(piperazin-1-yl)pentanoate comprises three critical pharmacophoric elements that are essential for its recognition by biological targets, such as receptors and enzymes. These elements are the piperazine (B1678402) ring, the hydrophobic alkyl chain, and the terminal ester group.

The piperazine ring serves as a versatile scaffold. nih.gov One of its most crucial features is the presence of two nitrogen atoms. nih.gov Under physiological pH conditions (around 7.4), the secondary amine of the piperazine ring is typically protonated, forming a positive ionizable group. nih.gov This charged center is often critical for forming strong ionic bonds or hydrogen bonds with negatively charged amino acid residues (like aspartate or glutamate) in the binding site of a target protein. researchgate.net This basic nitrogen is a common feature in many pharmacophore models for ligands targeting various receptors, including sigma receptors and serotonin (B10506) transporters. nih.govresearchgate.net

The pentanoate chain acts as a flexible linker or spacer. This five-carbon chain provides a significant degree of hydrophobicity, allowing for favorable van der Waals or hydrophobic interactions with nonpolar pockets within the target's binding site. nih.govontosight.ai The length and flexibility of this chain are crucial for positioning the piperazine ring and the ester group optimally for interaction with their respective recognition sites. researchgate.net

Impact of Piperazine Ring Substitutions on Molecular Interactions

The piperazine ring is a common motif in medicinal chemistry because it can be easily modified at the N-4 position, allowing for the systematic exploration of structure-activity relationships. nih.govmdpi.com Substitutions on this nitrogen atom can dramatically alter a molecule's affinity, selectivity, and functional activity at its biological target.

Research on various piperazine derivatives has shown that the nature of the substituent is critical. For instance, in the context of sigma receptor ligands, attaching a benzyl (B1604629) group to the piperazine can efficiently occupy a secondary hydrophobic pocket in the receptor. nih.gov The introduction of different aryl groups, such as phenyl or substituted phenyl rings, can lead to interactions with aromatic amino acids through π-π stacking. nih.govontosight.ai The specific substituents on these aryl rings, like halogens or methoxy (B1213986) groups, can further modulate binding affinity. For example, studies on berberine (B55584) derivatives showed that a substitution at the 3-position of a phenyl ring on the piperazine moiety was most effective against certain cancer cell lines. nih.gov Similarly, in the development of ligands for the α1-adrenergic receptor, it was found that introducing chlorine substituents reduced binding affinity, suggesting that an increase in lipophilicity in that specific location is undesirable. nih.gov

The replacement of the piperazine ring with a different heterocyclic structure, such as piperidine (B6355638), can also have a profound impact. In one study on dual-activity histamine (B1213489) H3 and σ1 receptor ligands, replacing a piperazine ring with a piperidine ring significantly increased affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov This highlights that the specific geometry and basicity of the heterocyclic core are key determinants of molecular interaction. nih.gov

| Base Compound Analogs | Substitution on Piperazine Ring | Observed Impact on Molecular Interaction | Reference |

| Sigma Receptor Ligands | Benzyl group | Occupies secondary hydrophobic binding pocket | nih.gov |

| Berberine Derivatives | Phenyl group at N-4 | Plays a significant role in antiproliferative effect | nih.gov |

| Xanthone Derivatives | 2-Methoxyphenylpiperazine | Most active for antiarrhythmic activity | nih.gov |

| Xanthone Derivatives | Introduction of chlorine substituents | Reduced binding affinity for α1-adrenergic receptors | nih.gov |

| H3/σ1 Receptor Ligands | Replacement of piperazine with piperidine | Significantly increased affinity for σ1 receptor | nih.gov |

Role of Pentanoate Chain and Ester Moiety Modifications in Activity Profiles

The length of the alkyl chain is a critical parameter that dictates the distance between the key pharmacophoric groups—the piperazine ring and the terminal functional group. This "linker" must have an optimal length to allow both ends of the molecule to simultaneously engage their respective binding sites on the target protein. Studies on a series of histamine H3 receptor ligands demonstrated that extending the alkyl linker length from two to four carbons led to a decrease in affinity. nih.gov This suggests that a shorter chain was optimal for bridging the relevant interaction points in that specific receptor. In other systems, a longer or shorter chain might be required, and thus, the five-carbon pentanoate chain in this compound provides a specific spatial arrangement that will be favorable for certain targets but suboptimal for others. researchgate.net

Modifications to the ester moiety can also fine-tune the molecule's properties. Replacing the methyl ester with other alkyl esters (e.g., ethyl, propyl) can alter the compound's lipophilicity and steric bulk, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its fit within the binding pocket. researchgate.net A more drastic modification, such as converting the ester to an amide, introduces a hydrogen bond donor (the amide N-H) and changes the electronic character of the carbonyl group. In the development of antimicrobial agents based on piperine, replacing the piperidine amide with various substituted anilines was a key strategy to increase potency. indexcopernicus.com This indicates that the terminal group's ability to form specific hydrogen bonds can be a deciding factor in biological activity.

| Compound Series | Modification | Effect on Activity Profile | Reference |

| Histamine H3 Receptor Ligands | Extension of alkyl linker length | Decreased binding affinity | nih.gov |

| Nicotinic Receptor Ligands | Varied length and symmetry of alkyl chains | Influenced both activity and selectivity | researchgate.net |

| Piperine Analogs | Replacement of amide with substituted anilines | Increased cytotoxic and antimicrobial potential | indexcopernicus.com |

| P2Y12 Receptor Ligands | Replacement of sulfonyl with a methylene (B1212753) group in the linker | Maintained high docking score with reduced hydrophilicity | acs.org |

Stereochemical Influences on Molecular Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound effect on the biological activity of a molecule. ontosight.ai Biological systems, such as enzyme active sites and receptor binding pockets, are themselves chiral environments. Consequently, they often exhibit a high degree of stereoselectivity, interacting preferentially with one stereoisomer over another.

For a molecule like this compound, chirality could be introduced by adding a substituent to one of the carbon atoms on the piperazine ring or the pentanoate chain. A study involving analogs of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands provides a clear example of this principle. researchgate.net Researchers introduced a chiral methyl group at either the C2 or C3 position of the piperazine ring. The resulting stereoisomers exhibited distinct selectivity for different nAChR subtypes (α9 vs. α7). This demonstrates that the precise spatial orientation of even a small methyl group can drastically alter how the ligand fits into the binding pocket and its resulting pharmacological profile. researchgate.net The specific conformation and flexibility of the molecule, which can be influenced by such chiral centers, are critical for receptor binding and molecular recognition. researchgate.net

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.gov For piperazine-containing compounds, several pharmacophore models have been proposed for various targets.

A common pharmacophore model for sigma-1 (S1R) receptor ligands, developed based on structure-activity relationship evidence, includes two hydrophobic pockets connected by a central basic core that acts as a positive ionizable group. nih.gov In this model, the protonated nitrogen of the piperazine ring serves as the positive ionizable functionality, while other parts of the molecule, such as aryl substituents, occupy the hydrophobic pockets. nih.gov This model provides a rational framework for designing new ligands by ensuring that novel molecules incorporate these key features in the correct spatial orientation.

Ligand-based pharmacophore modeling can be generated using a set of known active compounds to derive a hypothesis about the necessary chemical features for activity. nih.gov For example, a model might consist of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and a positive ionizable (PI) feature. The design of new molecules, including derivatives of this compound, would involve creating structures that map onto this pharmacophore model, thereby increasing the probability of them being active at the desired target. researchgate.net This approach is a cornerstone of modern medicinal chemistry, guiding the synthesis of more potent and selective drug candidates. mdpi.com

Mechanistic Investigations at the Molecular and Biochemical Level

Interaction Studies with Defined Biological Targets (e.g., receptors, enzymes)

The piperazine (B1678402) ring is a key pharmacophore that can interact with a variety of biological targets, primarily neurotransmitter receptors and enzymes. researchgate.net The nature of the substituents on the two nitrogen atoms of the piperazine ring significantly influences the binding affinity and selectivity for these targets. researchgate.net

Derivatives of piperazine have been shown to interact with a wide array of receptors, including serotonin (B10506) (5-HT), dopamine (B1211576) (D2, D3), histamine (B1213489) (H3), and sigma (σ1, σ2) receptors. nih.govacs.orgnih.gov For instance, arylpiperazine derivatives are well-known for their high affinity for serotoninergic receptors, where the protonated nitrogen atom of the piperazine ring can form an ionic bond with specific residues like Asp3.32 in the 5-HT1A receptor. researchgate.net The substituent at the N4-position of the piperazine ring is crucial for determining this receptor affinity and selectivity.

In addition to receptors, piperazine-containing compounds have been identified as inhibitors of various enzymes. These include enzymes involved in neurotransmitter metabolism and other cellular processes. The interaction is often driven by the ability of the piperazine nitrogen atoms to act as hydrogen bond acceptors or to engage in electrostatic interactions. nih.gov

Table 1: Examples of Biological Targets for Piperazine Derivatives

| Compound Class | Biological Target | Type of Interaction | Reference |

| Arylpiperazines | 5-HT1A Receptor | Agonist/Antagonist | researchgate.net |

| Benzylpiperazines | σ1 Receptor | Antagonist | nih.gov |

| Piperazine Carbodithioates | α-Glucosidase | Noncompetitive Inhibitor | nih.gov |

| 5-(piperazin-1-yl)quinolin-2(1H)-ones | Chitin (B13524) Synthase | Inhibitor | nih.gov |

This table presents data for structurally related piperazine derivatives to infer potential interactions of Methyl 5-(piperazin-1-yl)pentanoate.

Enzyme Modulation and Inhibition Kinetics in Biochemical Assays

Biochemical assays have demonstrated that piperazine derivatives can act as potent enzyme modulators, often exhibiting noncompetitive or allosteric inhibition. This suggests that these compounds may bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. nih.gov

For example, a series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives were evaluated as inhibitors of chitin synthase, an essential enzyme in fungi. Several of these compounds exhibited potent inhibitory activity, with IC50 values in the micromolar range, and were shown to be more effective than the known inhibitor Polyoxin B. nih.gov Similarly, novel 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have been identified as noncompetitive inhibitors of yeast α-glucosidase. nih.gov Molecular docking and dynamics simulations suggest that these compounds bind to an allosteric site near the enzyme's active site. nih.gov

Table 2: Enzyme Inhibition Data for Selected Piperazine Derivatives

| Compound | Target Enzyme | Inhibition Type | IC50 / Ki | Reference |

| 5-(4-benzoylpiperazin-1-yl)quinolin-2(1H)-one (4a) | Chitin Synthase | Not specified | 0.10 mM (IC50) | nih.gov |

| 5-(4-(4-chlorobenzoyl)piperazin-1-yl)quinolin-2(1H)-one (4c) | Chitin Synthase | Not specified | 0.15 mM (IC50) | nih.gov |

| Piperazine Carbodithioate Derivatives (PC1-PC8) | α-Glucosidase | Noncompetitive | Not specified | nih.gov |

This table presents data for structurally related piperazine derivatives to infer potential enzyme modulation by this compound.

Receptor Binding Affinity and Selectivity Profiling

The binding affinity and selectivity of piperazine derivatives for various receptors are critical determinants of their pharmacological profiles. Radioligand binding assays are commonly used to determine the inhibition constant (Ki) of these compounds at different receptor subtypes.

Studies on various N-substituted piperazine derivatives have revealed a wide range of affinities for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT7) receptors. nih.govnih.gov For example, modifications to the agonist binding moiety in hybrid derivatives of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino have been shown to significantly impact D2 and D3 receptor affinity and selectivity. nih.gov In one study, functionalization of an amino group with different sulfonamides improved D3 affinity. nih.gov

The length and nature of the alkyl chain connecting the piperazine ring to other chemical moieties also play a role in receptor affinity. For instance, in a series of histamine H3 receptor ligands, extending the linker length was found to decrease affinity. nih.gov

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this is used to predict the binding mode of a ligand (like a piperazine (B1678402) derivative) to the active site of a target protein.

Research on various piperazine derivatives has utilized molecular docking to understand their mechanism of action. For instance, studies on piperazine derivatives as potential urease inhibitors have used docking to visualize the binding interactions within the enzyme's active site. nih.gov Similarly, docking studies on new piperazine compounds have been conducted to evaluate their potential as antimicrobial agents. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. For a hypothetical docking study of Methyl 5-(piperazin-1-yl)pentanoate, one would expect the piperazine nitrogen atoms to play a key role in forming hydrogen bonds with the target protein.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | ASP129, SER214, TYR340 |

| Hydrogen Bonds | 2 (with ASP129) |

| Hydrophobic Interactions | LEU288, PHE330 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It allows for the calculation of various molecular properties, such as orbital energies (HOMO and LUMO), electrostatic potential, and reactivity descriptors.

While no specific DFT studies on this compound were found, DFT has been applied to other piperazine derivatives to understand their electronic properties and how these relate to their biological activity. For example, DFT calculations can help in understanding the reactivity and stability of different conformations of the piperazine ring.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various classes of piperazine derivatives. For example, 3D-QSAR studies on piperazine derivatives with antihistamine and antibradykinin effects have been conducted to correlate their electrostatic and steric fields with their antagonistic effects. nih.gov Another study developed 2D-QSAR models for aryl alkanol piperazine derivatives to understand their antidepressant activities. nih.gov For this compound, a QSAR model could be developed to predict its activity against a specific target by correlating its physicochemical properties with a series of related compounds.

Table 2: Example of Descriptors Used in a QSAR Model for Piperazine Derivatives

| Descriptor | Type | Potential Influence |

| LogP | Lipophilicity | Membrane permeability |

| Topological Polar Surface Area (TPSA) | Polarity | Oral bioavailability |

| Molecular Weight | Size | Drug-likeness |

| Number of Hydrogen Bond Donors/Acceptors | Electronic | Target binding |

Note: This table is for illustrative purposes only.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system.

For piperazine-containing molecules, these methods are crucial for understanding their flexibility and how they interact with their biological targets over time. The piperazine ring can exist in different conformations (chair, boat, twist-boat), and the preferred conformation can influence its binding to a receptor. MD simulations can provide insights into the stability of the ligand-protein complex and the role of solvent molecules. nih.gov

Virtual Screening and Computational Ligand Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Computational ligand design involves the rational design of new molecules with desired properties.

Piperazine is a popular scaffold in the design of new bioactive compounds. Virtual screening of compound libraries containing the piperazine moiety has led to the discovery of novel inhibitors for various targets. acs.org Following a virtual screening campaign, hit compounds containing the piperazine core can be further optimized using computational ligand design, where modifications are made to the structure to improve potency and selectivity.

Prediction of ADMET-Related Properties (Methodologies and Computational Models)

ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures. Various computational models are available to predict these properties based on the chemical structure of a compound.

For piperazine derivatives, computational ADMET prediction is a standard practice. In silico tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. These predictions help in prioritizing which compounds to synthesize and test in vitro.

Table 3: Illustrative Predicted ADMET Properties for a Piperazine Derivative

| Property | Predicted Value | Interpretation |

| Human Oral Absorption | High | Good potential for oral delivery |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause CNS side effects |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |

| Ames Mutagenicity | Negative | Low risk of being carcinogenic |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

In Vitro Biological Activity and Biological System Interactions Non Clinical Research

Antimicrobial Activity Studies in Model Organisms

The piperazine (B1678402) nucleus is a common scaffold in the design of new antimicrobial agents due to its frequent association with antibacterial and antifungal properties. researchgate.netresearchgate.net

Antibacterial Efficacy in Bacterial Cultures

Numerous studies have demonstrated the antibacterial potential of piperazine derivatives against a range of Gram-positive and Gram-negative bacteria. For instance, some piperazine analogues have shown modest to promising activity against various bacterial strains. Research into Schiff-based piperazine compounds has indicated potent in vitro biocidal activity against Methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, certain N-substituted piperazine derivatives have been synthesized and evaluated for their antibacterial effects. A series of N,N′-disubstituted piperazines demonstrated significant antibacterial activity, particularly against Gram-negative strains like E. coli. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Piperazine Derivatives

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Schiff-based piperazine | Staphylococcus aureus (MRSA) | 30 ± 0.45 | nih.gov |

| Piperazine-linked bisbenzamidines | Trypanosoma brucei brucei | 1.7-3.0 nM (IC50) | nih.gov |

| Piperazine-linked bisbenzamidines | Trypanosoma brucei rhodesiense | 2.3-4.6 nM (IC50) | nih.gov |

| Ciprofloxacin hybrid | S. aureus | 16-32 | johnshopkins.edu |

| Ciprofloxacin hybrid | E. coli | 16-32 | johnshopkins.edu |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. This table is illustrative and not exhaustive.

Antifungal Properties in Fungal Strains

The piperazine moiety is also integral to the development of antifungal agents. Alkylated piperazines and piperazine-azole hybrids have been reported to exhibit broad-spectrum activity against various fungal strains. These compounds are often designed as analogues to established antifungal drugs like fluconazole. For example, novel triazole compounds featuring a piperazine side chain have been synthesized and tested against eight human pathogenic fungi, demonstrating the influence of the piperazine group on their antifungal activity. Additionally, other piperazine derivatives have shown significant activity against fungi such as Candida albicans, Aspergillus niger, and Aspergillus flavus. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Piperazine Derivatives

| Compound Type | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Alkylated piperazine-azole hybrids | Non-albicans Candida | Excellent (0.015–1.95) | researchgate.net |

| Alkylated piperazine-azole hybrids | Aspergillus strains | Excellent (0.015–1.95) | researchgate.net |

| Triazole compounds with piperazine | Various pathogenic fungi | Activity evaluated | researchgate.net |

| Substituted piperazine derivatives | Candida albicans | Significant activity | researchgate.net |

| Substituted piperazine derivatives | Aspergillus niger | Significant activity | researchgate.net |

MIC: Minimum Inhibitory Concentration. "Excellent" activity is as defined in the cited source. This table is illustrative.

Antioxidant Potential in Cell-Free and Cellular Assays

The piperazine ring has been incorporated into various molecular structures to enhance their antioxidant properties. nih.gov Studies on 1-(phenoxyethyl)-piperazine derivatives have shown that compounds with methyl substitutions can increase superoxide (B77818) dismutase (SOD) activity and the total antioxidant capacity (TAC) in in vitro assays using human venous blood samples. nih.govmdpi.com Conversely, the addition of a chlorine atom to the phenoxy moiety was found to decrease these antioxidant properties. nih.gov Another study on 1-aryl/aralkyl piperazine derivatives bearing a xanthine (B1682287) moiety also demonstrated antioxidant activity in DPPH, ABTS, and FRAP assays. nih.govnih.gov

Table 3: Antioxidant Activity of Selected Piperazine Derivatives

| Compound Derivative | Assay | Result | Reference |

|---|---|---|---|

| 1-[(4-methyl)-phenoxyethyl]-piperazine | SOD activity & TAC | Increased activity | nih.gov |

| 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine | SOD activity & TAC | Increased activity | nih.gov |

| 1-Aryl/aralkyl piperazine with xanthine | DPPH, ABTS, FRAP | Showed antioxidant activity | nih.govnih.gov |

SOD: Superoxide Dismutase; TAC: Total Antioxidant Capacity; DPPH: 2,2'-Diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid); FRAP: Ferric Reducing/Antioxidant Power. This table provides a summary of findings.

Enzyme Inhibitory Profiling in Defined Biochemical Systems

The piperazine scaffold is a key component in the design of various enzyme inhibitors. For example, piperazine-based compounds have been synthesized and investigated as potential inhibitors for the SARS-CoV-2 main protease. wellcomeopenresearch.org Molecular docking studies of these compounds revealed strong hydrogen bonding interactions with the target protease. wellcomeopenresearch.org In other research, new benzothiazole-piperazine compounds were designed and synthesized as acetylcholinesterase (AChE) inhibitors, with some showing very good activity against the enzyme. aber.ac.uk Furthermore, a novel series of trisubstituted piperazine derivatives demonstrated high inhibitory potency against the SARS-CoV-2 main protease. cardiff.ac.uk

Table 4: Enzyme Inhibitory Profile of Selected Piperazine Derivatives

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Benzothiazole-piperazines | Acetylcholinesterase (AChE) | "Very good activity" | aber.ac.uk |

| Trisubstituted piperazines | SARS-CoV-2 Main Protease | 0.19 µM | cardiff.ac.uk |

| Benzofuran-piperazine hybrids | Cyclin-dependent kinase 2 (CDK2) | 40.91 nM (for compound 9h) |

IC50: Half-maximal Inhibitory Concentration. This table highlights the versatility of the piperazine scaffold in enzyme inhibition.

Cell-Based Assay Development for Biological Pathway Probing

Piperazine derivatives are instrumental in the development of probes for studying cellular pathways, excluding direct human clinical outcomes. A novel piperazine derivative was identified through high-throughput screening for its ability to inhibit cancer cell proliferation and induce caspase-dependent apoptosis. nih.gov This compound was found to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, making it a valuable tool for probing these mechanisms in cancer cells. nih.gov Additionally, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and used for fluorescent cellular imaging, demonstrating good membrane permeability and cytoplasmic distribution. nih.gov Such compounds are potential candidates for cancer theranostics. nih.gov In other studies, piperazine derivatives have been assessed for their radioprotective effects in cell lines like MOLT-4 lymphoblastic leukemia cells and peripheral blood mononuclear cells (PBMCs). researchgate.net

Antiparasitic Activity in Research Models

The piperazine scaffold is a cornerstone in the development of antiparasitic agents. A notable example is the identification of a 6-(piperazin-1-yl)-1,3,5-triazine core as a chemical scaffold with broad anti-schistosomal activities against Schistosoma mansoni. nih.govwellcomeopenresearch.orgaber.ac.ukcardiff.ac.uk These compounds were shown to reduce parasite motility and egg production in adult worms. nih.govwellcomeopenresearch.org In the field of malaria research, piperazine-containing 4(1H)-quinolones have been developed and shown to be curative in the in vivo Thompson test against malaria parasites and also displayed activity against the liver stages of the parasite. nih.gov Furthermore, piperazine-tethered thiazole (B1198619) compounds have been identified with significant antiplasmodial activity, particularly against chloroquine-resistant strains of P. falciparum. mdpi.comnih.gov The trypanocidal activity of piperazine-linked bisbenzamidines has been demonstrated against Trypanosoma brucei brucei and drug-resistant Trypanosoma brucei rhodesiense. nih.gov Lastly, 1-aryl-4-(naphthalimidoalkyl) piperazine derivatives have shown activity against both Leishmania major and Leishmania mexicana. nih.gov

Table 5: Antiparasitic Activity of Selected Piperazine Derivatives

| Compound Class | Parasite | Activity Metric | Reference |

|---|---|---|---|

| 6-(piperazin-1-yl)-1,3,5-triazine derivatives | Schistosoma mansoni | EC50 values of 5.65 µM (phenotype) and 5.03 µM (motility) for compound 7 | nih.govwellcomeopenresearch.org |

| Piperazine-containing 4(1H)-quinolones | Plasmodium (malaria) | Curative in Thompson test | nih.gov |

| Piperazine-tethered thiazoles | P. falciparum (chloroquine-resistant) | EC50 of 102 nM for hit compound | mdpi.comnih.gov |

| Piperazine-linked bisbenzamidines | Trypanosoma brucei | IC50 of 1.7-3.0 nM for potent compounds | nih.gov |

| 1-aryl-4-(naphthalimidoalkyl) piperazines | Leishmania major & L. mexicana | Active against promastigotes | nih.gov |

EC50: Half-maximal Effective Concentration; IC50: Half-maximal Inhibitory Concentration. This table summarizes the broad-spectrum antiparasitic potential of piperazine-containing compounds.

Emerging Research Applications and Non Pharmacological Utility

Role in Material Science and Polymer Chemistry Research

The piperazine (B1678402) heterocycle is a recognized building block in polymer science, valued for its ability to impart specific properties such as thermal stability, pH-responsiveness, and antimicrobial activity to polymeric materials. Although direct studies on the incorporation of Methyl 5-(piperazin-1-yl)pentanoate into polymers are not extensively documented, the reactivity of its piperazine ring and ester functional group suggests its potential as a versatile monomer or cross-linking agent.

Potential Applications in Polymer Synthesis:

Polyamides and Polyimides: The secondary amine of the piperazine ring can react with dicarboxylic acids or their derivatives to form polyamides. These polymers often exhibit high thermal stability and mechanical strength. The pentanoate ester moiety could be hydrolyzed post-polymerization to introduce carboxylic acid groups, enhancing hydrophilicity and providing sites for further functionalization.

Antimicrobial Polymers: Piperazine derivatives have been incorporated into polymers to confer antimicrobial properties. nih.govrsc.orgresearchgate.net The mechanism often involves the interaction of the positively charged piperazine ring (under acidic conditions) with the negatively charged cell membranes of bacteria, leading to cell disruption. rsc.org It is conceivable that polymers synthesized from this compound could exhibit similar bioactive properties.

Stimuli-Responsive Materials: The pH-sensitive nature of the piperazine ring, which can be protonated and deprotonated, makes it a candidate for the development of "smart" materials. mdpi.comnih.gov Polymers containing this moiety could exhibit changes in their physical or chemical properties, such as swelling or solubility, in response to changes in environmental pH. This could be exploited in applications like drug delivery systems or sensors.

A review of piperazine-based antimicrobial polymers highlights the versatility of the piperazine scaffold in creating materials that can combat microbial infections, a significant concern in healthcare and food packaging. nih.govrsc.org While specific examples using this compound are not cited, the principles of incorporating piperazine derivatives for their bioactive properties are well-established. nih.govrsc.org For instance, polymers have been synthesized by reacting piperazine with other monomers like 2-(chloromethyl)oxirane to create materials with potential biomedical applications. ontosight.ai

Application as Synthetic Intermediates in Complex Molecule Construction

The piperazine ring is a ubiquitous structural motif in a vast array of biologically active compounds and approved drugs. mdpi.commdpi.com Consequently, piperazine derivatives, including esters like this compound, are valuable synthetic intermediates for the construction of more complex molecular architectures. mdpi.comorganic-chemistry.orgacs.orgacs.org

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and an electrophilic ester group, allows for a variety of chemical transformations.

Key Synthetic Transformations:

N-Functionalization: The secondary amine of the piperazine ring can readily undergo a range of reactions, including alkylation, acylation, arylation, and reductive amination. This allows for the introduction of diverse substituents, which is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. mdpi.com

Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, reduced to an alcohol, or used in other transformations. This versatility further expands the synthetic utility of the molecule.

The synthesis of complex molecules often involves a building block approach, where pre-functionalized fragments are coupled together. This compound can serve as such a building block, providing a piperazine core with a handle for further elaboration. For example, piperazine derivatives are key intermediates in the synthesis of various pharmaceuticals, and practical methods for their synthesis and functionalization are continuously being developed. organic-chemistry.org The use of piperazine building blocks in solid-phase synthesis has also been explored, enabling the rapid generation of libraries of polyamines for screening purposes. acs.orgacs.org

Development as Chemical Probes for Biological Research

Chemical probes are essential tools for interrogating biological systems, allowing for the study of protein function, the imaging of cellular processes, and the identification of new drug targets. The piperazine moiety has been incorporated into a variety of chemical probes, particularly fluorescent probes, due to its unique electronic and structural properties. mdpi.comnih.govnih.govacs.orgacs.org

The nitrogen atoms of the piperazine ring can act as a recognition site for analytes or as a key component of a photoinduced electron transfer (PET) system in fluorescent sensors. In a typical PET-based probe, the piperazine nitrogen can donate an electron to a fluorophore, quenching its fluorescence. Upon binding to a target analyte or a change in pH, this PET process can be inhibited, leading to a "turn-on" fluorescent signal. mdpi.comnih.gov

Potential Roles as a Chemical Probe:

pH Sensors: The protonation of the piperazine nitrogen at acidic pH can disrupt the PET process, making piperazine-containing fluorophores effective pH sensors. mdpi.comnih.gov By modifying the substituents on the piperazine ring, the pKa of the sensor can be tuned for specific biological applications.

Metal Ion Probes: The piperazine ring can also serve as a chelating agent for metal ions. The binding of a metal ion can modulate the electronic properties of the piperazine and, in turn, the fluorescence of an attached fluorophore, enabling the detection of specific metal ions. mdpi.com

Bioimaging: Piperazine-based fluorescent probes have been developed for imaging specific organelles, such as mitochondria, and for monitoring dynamic cellular processes like mitophagy. acs.org The lipophilicity and charge of the probe can be modified to control its subcellular localization.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Methyl 5-(piperazin-1-yl)pentanoate by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the piperazine (B1678402) ring and the methyl pentanoate chain are expected. The protons on the carbons adjacent to the nitrogen atoms of the piperazine ring would likely appear as multiplets in the range of 2.3-2.9 ppm. The protons of the methyl group of the ester would present as a sharp singlet around 3.6 ppm. The methylene (B1212753) protons of the pentanoate chain would exhibit characteristic multiplets, with chemical shifts influenced by their proximity to the ester and piperazine functionalities. For instance, the protons alpha to the carbonyl group would be the most deshielded of the chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm. The carbon of the methyl ester group would appear around 51 ppm. The carbons of the piperazine ring adjacent to the nitrogen atoms would resonate in the region of 45-55 ppm, while the other carbons of the pentanoate chain would have signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperazine Ring (CH₂) | 2.3 - 2.9 (m) | 45 - 55 |

| Pentanoate Chain (α-CH₂) | 2.3 (t) | 34 |

| Pentanoate Chain (β-CH₂) | 1.6 (quint) | 25 |

| Pentanoate Chain (γ-CH₂) | 1.5 (quint) | 22 |

| Pentanoate Chain (δ-CH₂) | 2.4 (t) | 58 |

| Methyl Ester (CH₃) | 3.6 (s) | 51 |

| Carbonyl (C=O) | - | 174 |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. s = singlet, t = triplet, quint = quintet, m = multiplet. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₂₀N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula. For instance, the predicted monoisotopic mass for [C₁₀H₂₀N₂O₂ + H]⁺ is approximately 201.1598 Da.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ range. The N-H stretching vibration of the secondary amine in the piperazine ring would likely be observed as a medium-intensity band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic chain and piperazine ring would be visible in the 2800-3000 cm⁻¹ region. niscpr.res.in

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-C stretching vibrations within the piperazine ring and the pentanoate chain would give rise to signals in the fingerprint region (below 1500 cm⁻¹). niscpr.res.in The symmetric C-H stretching vibrations are often strong in Raman spectra. The combination of IR and Raman data allows for a more complete analysis of the vibrational modes of the molecule. researchgate.netscispace.comscispace.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Ester (C=O) | Stretch | 1730 - 1750 (strong) | ~1735 (weak) |

| Ester (C-O) | Stretch | 1100 - 1300 (strong) | |

| Amine (N-H) | Stretch | 3300 - 3500 (medium) | ~3300 (weak) |

| Aliphatic (C-H) | Stretch | 2800 - 3000 (strong) | 2800 - 3000 (strong) |

| Piperazine Ring | C-N Stretch | 1020 - 1250 | ~1050, ~1180 |

| Piperazine Ring | C-C Stretch | ~1060 | |

| Note: These are general ranges and the exact frequencies can be influenced by the molecular environment. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

In cases where a suitable single crystal of this compound or a salt thereof can be grown, X-ray crystallography provides the most definitive three-dimensional structural information. This technique can unambiguously determine the bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule. For the piperazine ring, X-ray crystallography can confirm its preferred chair conformation, a detail that is often inferred from NMR data. researchgate.netwikipedia.orgresearchgate.net The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and for its separation from any starting materials, byproducts, or impurities. A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.nethelixchrom.comjocpr.comresearchgate.netnih.gov The retention time of the compound under specific chromatographic conditions is a characteristic property. By using a detector such as a UV detector (if the compound has a chromophore) or an evaporative light scattering detector (ELSD), the presence of any impurities can be detected and quantified. The development of a validated HPLC method is crucial for ensuring the quality and consistency of the compound in research applications. researchgate.net

Future Research Directions and Interdisciplinary Perspectives

Exploration of Unconventional Synthetic Routes

Future research could focus on developing novel and more efficient methods for synthesizing Methyl 5-(piperazin-1-yl)pentanoate and its derivatives. Traditional methods for creating N-alkylpiperazines often involve nucleophilic substitution or reductive amination. nih.gov However, emerging strategies offer greener and more versatile alternatives.

One promising area is photoredox catalysis , which uses visible light to drive chemical reactions. mdpi.comorganic-chemistry.orgnih.gov This method can facilitate the C-H functionalization of piperazines, allowing for the direct addition of substituents to the piperazine (B1678402) ring's carbon atoms, a feature that is currently uncommon in medicinal chemistry. mdpi.com Such approaches could lead to the creation of a diverse library of this compound analogs with unique properties.

Flow chemistry presents another avenue for innovation. mdpi.com By conducting reactions in continuous-flow reactors instead of traditional batch processes, chemists can achieve better control over reaction conditions, leading to higher yields, improved safety, and easier scalability. mdpi.com The integration of photoredox catalysis with flow systems has already been shown to be effective for piperazine synthesis. mdpi.com

Additionally, palladium-catalyzed cyclization reactions offer a modular approach to constructing highly substituted piperazines from various starting materials, providing a high degree of control over the final structure. acs.org

Table 1: Potential Unconventional Synthetic Routes

| Synthetic Route | Potential Advantages | Relevant Research Areas |

|---|---|---|

| Photoredox Catalysis | Green chemistry, C-H functionalization, mild reaction conditions. mdpi.comorganic-chemistry.org | Organic photoredox catalysis, visible-light-promoted reactions. mdpi.comnih.gov |

| Flow Chemistry | Improved process control, scalability, and safety. mdpi.com | Continuous-flow synthesis, microreactor technology. |

| Palladium-Catalyzed Cyclization | Modular synthesis, high stereochemical control. acs.org | Cross-coupling reactions, organometallic chemistry. |

Identification of Novel Biological Targets for Academic Inquiry

The piperazine scaffold is a "privileged structure" in drug discovery, appearing in drugs for a wide range of conditions including cancer, infectious diseases, and neurological disorders. researchgate.netrsc.orgnih.gov This suggests that this compound could interact with various biological targets.

Future academic inquiry could investigate the potential of this compound and its derivatives to modulate novel biological pathways. For instance, piperazine derivatives have been explored as inhibitors of enzymes like kinases, which are crucial in cancer signaling pathways. ontosight.ai Research could be designed to screen this compound against a panel of kinases to identify potential anticancer activity. researchgate.net

In the realm of neurobiology, piperazine compounds are known to interact with neurotransmitter receptors. ontosight.ai Given the growing understanding of the complex neurochemical basis of diseases like Alzheimer's, future studies could explore whether this compound or its analogs can modulate targets relevant to neurodegeneration, such as inhibiting the aggregation of amyloid-β and tau proteins. nih.gov

Table 2: Potential Biological Targets for Investigation

| Therapeutic Area | Potential Biological Target Class | Example Targets |

|---|---|---|

| Oncology | Protein Kinases | Cyclin-Dependent Kinases (CDKs), KRAS. tandfonline.comnih.gov |

| Apoptosis-related proteins | Caspases, Bax. researchgate.net | |

| Neurodegenerative Diseases | Protein Aggregates | Amyloid-β, Tau. nih.gov |

| Neurotransmitter Receptors | Serotonin (B10506) receptors, Dopamine (B1211576) receptors. tandfonline.comontosight.ai | |